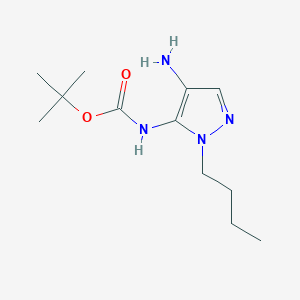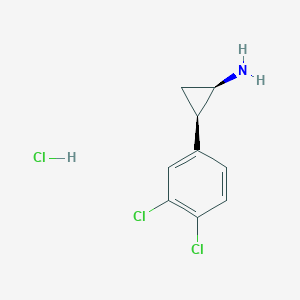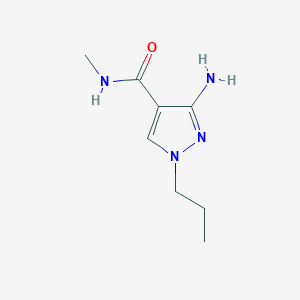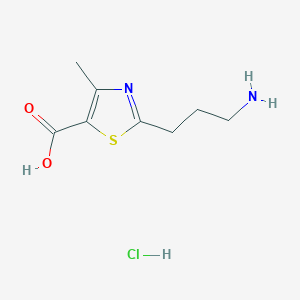
tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle: est un composé organique qui présente un cycle pyrazole substitué par un groupe amino et une chaîne butyle. Le groupe carbamate de tert-butyle est souvent utilisé comme groupe protecteur pour les amines en synthèse organique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 1-méthyl-1H-pyrazol-5-amine. Cet intermédiaire est ensuite soumis à une série de réactions comprenant la nitrosation, la réduction, l'estérification, la protection du groupe amino et des étapes de condensation . Le rendement global de cette voie de synthèse est d'environ 59,5 %.
Méthodes de production industrielle: Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait de mettre à l'échelle les procédures de synthèse en laboratoire, d'optimiser les conditions réactionnelles et d'assurer la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions: Le N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction: Le cycle pyrazole peut être réduit dans des conditions spécifiques.
Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) et l'hydroxyde de sodium (NaOH) sont couramment utilisés.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogénation catalytique peuvent être utilisés.
Substitution: Des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitroso ou nitro, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyrazole.
Applications de la recherche scientifique
Chimie: En chimie, le N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Il sert de brique de construction pour la préparation de composés pharmacologiquement actifs .
Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés pyrazole sur les systèmes biologiques. Il peut également être utilisé dans le développement de nouveaux médicaments ou agents thérapeutiques.
Médecine: En chimie médicinale, le N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle est intéressant en raison de son potentiel en tant que précurseur pour la synthèse de la céftolozane, un antibiotique céphalosporine de cinquième génération .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Le groupe amino et le cycle pyrazole peuvent former des liaisons hydrogène et d'autres interactions avec les enzymes ou les récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et de la structure du composé synthétisé.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmacologically active compounds .
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, this compound is of interest due to its potential as a precursor for the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate involves its interaction with molecular targets in biological systems. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Composés similaires:
N-(4-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine de tert-butyle: Ce composé présente un groupe méthoxybenzyle au lieu d'un groupe amino.
N-(1-méthyl-4-oxocyclohexyl)carbamate de tert-butyle: Ce composé possède un cycle cyclohexyle au lieu d'un cycle pyrazole.
(4-éthynylphényl)carbamate de tert-butyle: Ce composé contient un groupe éthynyle lié à un cycle phényle.
Unicité: Le N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate de tert-butyle est unique en raison de son motif de substitution spécifique sur le cycle pyrazole et de la présence à la fois d'un groupe amino et d'une chaîne butyle
Propriétés
Formule moléculaire |
C12H22N4O2 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-2-butylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-5-6-7-16-10(9(13)8-14-16)15-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,15,17) |
Clé InChI |
RRHOUQAYWSTHCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731590.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11731591.png)

![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731599.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731601.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731619.png)

![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731631.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)
